molecular formula C14H11ClO3 B3024722 2-(2-chloro-4-phenylphenoxy)acetic acid CAS No. 20292-28-8

2-(2-chloro-4-phenylphenoxy)acetic acid

Cat. No.: B3024722
CAS No.: 20292-28-8
M. Wt: 262.69 g/mol
InChI Key: UQRLYDDCHNEFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Contemporary Organic Synthesis and Medicinal Chemistry

2-(2-chloro-4-phenylphenoxy)acetic acid belongs to the broader class of aryloxyacetic acids, which are significant scaffolds in modern organic synthesis and medicinal chemistry. The synthesis of such molecules is of considerable interest due to their wide range of biological activities. General synthetic routes to aryloxyacetic acid derivatives often involve the reaction of a substituted phenol (B47542) with an alpha-haloacetic acid ester, followed by hydrolysis. For instance, a common method is the reaction of a phenol with methyl chloroacetate (B1199739) in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester. beilstein-journals.org Microwave-assisted synthesis and phase transfer catalysis have also been employed to improve reaction times and yields for this class of compounds.

The structural motif of this compound, featuring a substituted biphenyl (B1667301) ether linked to an acetic acid moiety, makes it a candidate for investigation in various therapeutic areas. Aryloxyacetic acid derivatives have been explored for their potential as multi-target agents, for example, acting on peroxisome proliferator-activated receptors (PPARs) and fatty acid amide hydrolase (FAAH), which are targets for neurodegenerative diseases like Alzheimer's. nih.gov The specific substitution pattern of a chloro group at the 2-position and a phenyl group at the 4-position of the phenoxy ring could modulate the electronic and steric properties of the molecule, potentially leading to unique biological activities.

Historical Perspectives on Aryloxyacetic Acid Derivatives in Chemical Biology

The study of aryloxyacetic acid derivatives has a rich history in chemical biology and pharmacology. Initially recognized for their effects as plant growth regulators (auxins), compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) became widely used as herbicides. beilstein-journals.org This herbicidal activity is often linked to their ability to mimic the natural plant hormone indole-3-acetic acid.

Over the decades, research has unveiled a much broader spectrum of biological activities for this class of compounds. They have been investigated for a variety of pharmacological effects, including:

Antibacterial properties zenodo.org

Anti-inflammatory and analgesic effects zenodo.org

Antilipidemic and antiplatelet activities zenodo.org

Diuretic effects zenodo.org

More recently, their potential as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) for herbicidal applications and as modulators of nuclear receptors like PPARs for metabolic diseases has been a significant area of research. beilstein-journals.orgnih.gov This historical evolution from agricultural chemicals to potential therapeutic agents highlights the versatility of the aryloxyacetic acid scaffold.

Identified Research Gaps and Strategic Objectives for this compound Investigation

While the broader class of aryloxyacetic acids has been extensively studied, specific derivatives such as this compound may remain underexplored. A key research gap is the comprehensive evaluation of its specific biological activity profile. Given the known activities of related compounds, a strategic objective would be to screen this compound against a panel of relevant biological targets.

Key Research Objectives:

Systematic Biological Screening: A primary objective is to conduct comprehensive in vitro and in vivo screening of this compound to identify novel biological activities. This could include assays for anticancer, anti-inflammatory, antimicrobial, and metabolic effects.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound would be crucial to establish structure-activity relationships. This would involve modifying the substitution pattern on the phenyl rings and altering the acetic acid side chain to understand the key structural features required for any observed biological activity.

Mechanism of Action Studies: For any identified biological activity, elucidating the mechanism of action at the molecular level would be a critical objective. This could involve identifying the specific protein targets and signaling pathways affected by the compound.

Optimization of Synthetic Routes: While general methods for the synthesis of aryloxyacetic acids exist, optimizing a high-yield, cost-effective, and scalable synthesis for this compound would be an important goal for enabling further research and potential development. A reported synthesis for a related compound, 2-(2-(4-chlorophenyl)phenyl)acetic acid, involves the reaction of o-chloroacetophenone and para-chlorophenol, followed by further reaction steps. google.com

Table of Potential Research Directions:

Research AreaSpecific ObjectiveRationale
Medicinal Chemistry Screening for activity against PPARs and FAAH.Aryloxyacetic acids are known to target these receptors, relevant for metabolic and neurodegenerative diseases. nih.gov
Agrochemistry Evaluation as an HPPD inhibitor.The aryloxyacetic acid scaffold is a known inhibitor of this key enzyme in plant biosynthesis, with herbicidal applications. beilstein-journals.org
Oncology Assessment of cytotoxic effects on various cancer cell lines.Some complex derivatives containing the aryloxyacetic acid moiety have shown low-level anticancer activity. mdpi.com
Infectious Diseases Screening for antibacterial and antifungal activity.Certain aryloxyacetic acid derivatives have demonstrated antimicrobial properties. zenodo.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-phenylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-8-11(10-4-2-1-3-5-10)6-7-13(12)18-9-14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRLYDDCHNEFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407037
Record name [(3-chloro-1,1'-biphenyl-4-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20292-28-8
Record name [(3-chloro-1,1'-biphenyl-4-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Precursor Chemistry

Strategic Disconnections and Retrosynthetic Analysis for 2-(2-chloro-4-phenylphenoxy)acetic acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgoregonstate.edu For this compound, the two most logical disconnections are the aryl ether carbon-oxygen bond and the carbon-carbon bond of the acetic acid side chain.

The primary retrosynthetic pathway involves disconnecting the ether linkage. This C-O bond disconnection is the most common and strategically sound approach for this class of molecules. amazonaws.com This leads to two key synthons: a nucleophilic phenoxide and an electrophilic two-carbon unit containing a leaving group. The corresponding synthetic equivalents are 2-chloro-4-phenylphenol (B167023) and a haloacetic acid derivative, such as ethyl bromoacetate (B1195939) or chloroacetic acid.

A secondary, less common disconnection could target the C-C bond between the aromatic ring and the acetic acid moiety's methylene (B1212753) group, but this route is generally more complex and less efficient for this specific target. Therefore, the synthesis plan primarily focuses on the formation of the aryl ether.

Primary Retrosynthetic Pathway:

Target MoleculeKey DisconnectionPrecursor SynthonsSynthetic Equivalents
This compoundAryl Ether C-O2-chloro-4-phenylphenoxide (nucleophile) and +CH2COOH (electrophile)2-chloro-4-phenylphenol and a haloacetic acid or ester (e.g., BrCH2COOEt, ClCH2COOH)

The formation of the aryl ether bond is the cornerstone of this synthesis. Several protocols have been developed and optimized for this transformation, ranging from classical methods to modern catalyzed reactions.

The most fundamental method is the Williamson ether synthesis , which involves the reaction of a phenoxide with an alkyl halide. In this case, 2-chloro-4-phenylphenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the halide from an alpha-haloacetate. The efficiency of this reaction is highly dependent on the choice of base, solvent, and temperature. Phase-transfer catalysis (PTC) is often employed to enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides. unishivaji.ac.in

Modern approaches often utilize transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig C-O coupling . These methods are particularly useful for forming diaryl ethers but have been adapted for alkyl aryl ethers as well. nih.gov They offer milder reaction conditions and broader functional group tolerance compared to the classical Williamson synthesis. chemicalbook.comorganic-chemistry.org

The following table summarizes various conditions for aryl ether formation relevant to aryloxyacetic acid synthesis.

MethodTypical ReagentsCatalyst/ConditionsAdvantages
Williamson Ether SynthesisPhenol (B47542), Alkyl Haloacetate, Base (NaOH, K2CO3)Phase Transfer Catalyst (e.g., PEG-600), HeatCost-effective, simple procedure
Ullmann-type CouplingPhenol, Alkyl HalideCu(I) salt (e.g., CuI, CuBr), Ligand, Base, HeatGood for sterically hindered substrates
Buchwald-Hartwig CouplingPhenol, Alkyl HalidePd or Cu catalyst, Phosphine (B1218219) ligand, BaseMild conditions, high functional group tolerance

The acetic acid moiety is typically introduced using one of two primary strategies: direct alkylation with a haloacetic acid derivative or a two-step process involving alkylation with a haloacetate ester followed by hydrolysis.

Direct Alkylation: This method involves reacting the precursor phenol with a haloacetic acid, such as chloroacetic acid, in the presence of a strong base like sodium hydroxide (B78521). google.com The base serves to deprotonate both the phenol and the carboxylic acid. While this method is direct, it can sometimes lead to lower yields due to side reactions.

Ester Alkylation and Hydrolysis: A more common and often higher-yielding approach is to first alkylate the phenol with an α-haloacetate ester (e.g., ethyl bromoacetate or methyl chloroacetate). This reaction forms the corresponding ester, 2-(2-chloro-4-phenylphenoxy)acetate. The resulting ester is then saponified, typically by heating with an aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), followed by acidification to yield the final carboxylic acid product. chemicalbook.com This two-step process is generally cleaner and easier to control.

Alternative, less common methods for introducing the carboxylic acid group include the oxidation of a corresponding alcohol (e.g., 2-(2-chloro-4-phenylphenoxy)ethanol) or the hydrolysis of a nitrile precursor. google.com

The target molecule, this compound, does not possess any chiral centers and is therefore achiral. As a result, enantioselective and diastereoselective synthetic routes are not applicable for its preparation. The synthesis yields a single, achiral product.

Catalytic Systems in the Synthesis of Aryloxyacetic Acid Scaffolds

Catalysis plays a pivotal role in the modern synthesis of aryloxyacetic acid scaffolds, offering milder reaction conditions, improved yields, and greater efficiency compared to stoichiometric methods. Both transition metal catalysis and organocatalysis have been successfully applied in this context.

Transition metal-catalyzed cross-coupling reactions have become indispensable for the formation of C-O bonds in aryl ethers. uniurb.it Copper and palladium are the most extensively studied metals for this purpose.

Copper Catalysis: The copper-catalyzed Ullmann condensation is a classic method for C-O bond formation. chemicalbook.com Modern variations of this reaction often use a copper(I) source, such as copper(I) iodide or bromide, in combination with a ligand like N,N-dimethylglycine or a diamine. Cesium carbonate or potassium carbonate are commonly used as the base. chemicalbook.com These catalytic systems can effectively couple phenols with aryl or alkyl halides under relatively mild conditions.

Palladium Catalysis: The Buchwald-Hartwig amination reaction has been extended to C-O coupling, providing a powerful and versatile method for aryl ether synthesis. These reactions typically employ a palladium(0) or palladium(II) precatalyst in conjunction with a bulky, electron-rich phosphine ligand. nih.gov The choice of ligand is crucial for the reaction's success. This methodology is known for its exceptional functional group tolerance and broad substrate scope.

The table below compares typical catalytic systems used for C-O coupling.

Catalyst SystemMetal SourceTypical LigandsBaseKey Features
Copper-basedCuI, CuClN,N-dimethylglycine, 1,10-phenanthrolineK2CO3, Cs2CO3Cost-effective, robust
Palladium-basedPd(OAc)2, Pd2(dba)3Buchwald-type biaryl phosphinesNaOt-Bu, K3PO4High activity, broad scope, mild conditions
Nickel-basedNiCl2(dme)Phosphine or N-heterocyclic carbenesK3PO4Good for less reactive substrates (e.g., aryl chlorides)

While this compound is achiral, the principles of organocatalysis are highly relevant for the synthesis of chiral aryloxyacetic acid derivatives, which are important in medicinal chemistry. rsc.org Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. nih.govnih.gov

In the context of chiral aryloxyacetic acids, organocatalysis could be applied, for example, in the asymmetric α-functionalization of a pre-formed aryloxyacetic acid. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to achieve enantioselective alkylation at the α-position. Furthermore, chiral Brønsted acids or bases can catalyze the asymmetric addition of phenols to α,β-unsaturated carbonyl compounds, which could be precursors to chiral aryloxyacetic acid scaffolds. researchgate.net These methods provide access to enantiomerically enriched products that would be inaccessible through traditional synthetic routes. iipseries.org

Advanced Purification and Characterization Techniques for Synthetic Intermediates and Final Product in Research Settings

In a research setting, the unambiguous identification and high purity of synthetic intermediates and the final product are paramount. This necessitates the use of advanced purification and characterization techniques.

Purification Techniques:

For the intermediate ester, ethyl 2-(2-chloro-4-phenylphenoxy)acetate, purification can typically be achieved through column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297), would effectively separate the product from unreacted starting materials and byproducts.

The final product, this compound, being a carboxylic acid, can be purified by several methods. One common and effective technique is recrystallization. The choice of solvent is critical and is determined by the solubility profile of the compound. A suitable recrystallization solvent or solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For phenoxyacetic acids, solvent systems such as ethanol (B145695)/water or toluene (B28343) are often effective.

An alternative purification method for the final acid is an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the deprotonated carboxylate salt, is then separated and acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Characterization Techniques:

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthetic intermediates and the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation.

For the intermediate, ethyl 2-(2-chloro-4-phenylphenoxy)acetate, the 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methylene protons of the acetate group, and the ethyl ester protons (a quartet and a triplet).

For the final product, this compound, the 1H NMR spectrum would be similar, but with the disappearance of the ethyl group signals and the appearance of a broad singlet for the carboxylic acid proton, typically downfield.

The 13C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons, the methylene carbon, and the carbonyl carbon are diagnostic.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups.

For the intermediate ester, a strong absorption band corresponding to the C=O stretch of the ester would be expected around 1750 cm-1.

For the final acid, this C=O stretch would shift to a lower frequency, typically in the range of 1700-1725 cm-1, and a broad O-H stretching band for the carboxylic acid would appear in the region of 2500-3300 cm-1.

The following table provides hypothetical, yet representative, characterization data for the final product, this compound, based on data for analogous compounds.

TechniqueExpected Data
1H NMR (CDCl3, 400 MHz)δ (ppm): 7.60-7.30 (m, 8H, Ar-H), 4.75 (s, 2H, OCH2), 10.5 (br s, 1H, COOH)
13C NMR (CDCl3, 100 MHz)δ (ppm): 175.0 (C=O), 155.0 (Ar-C-O), 140.0-120.0 (Ar-C), 65.0 (OCH2)
HRMS (ESI+)m/z: [M+H]+ calculated for C14H12ClO3: 263.0475; found: 263.0472
IR (KBr)ν (cm-1): 3300-2500 (br, O-H), 1710 (s, C=O), 1240 (s, C-O)

Elucidation of Chemical Reactivity and Controlled Derivatization Studies

Mechanistic Investigations of Intrinsic Reactivity of 2-(2-chloro-4-phenylphenoxy)acetic acid

A thorough examination of the molecule's electronic and steric properties allows for the prediction of its behavior in various chemical transformations.

The two aromatic rings in this compound present distinct environments for substitution reactions.

Electrophilic Aromatic Substitution:

The reactivity of the two phenyl rings towards electrophiles is influenced by the directing effects of their respective substituents.

Ring A (Chlorinated Phenyl Ring): This ring is substituted with a chlorine atom and a phenoxy group. The chlorine atom is a deactivating, ortho-, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect. wikipedia.orglibretexts.org The bulky phenoxy group (-OAr) is an activating, ortho-, para-director. wikipedia.orglibretexts.org The combined effect of these substituents makes the positions ortho and para to the phenoxy group, and meta to the chlorine atom the most likely sites for electrophilic attack. Steric hindrance from the adjacent phenyl ring may influence the regioselectivity.

Ring B (Phenyl-Substituted Ring): This ring is attached to the oxygen of the phenoxy group. The phenoxy group as a whole is an ortho-, para-directing and activating substituent. wikipedia.orglibretexts.org Therefore, electrophilic substitution is expected to occur at the ortho and para positions of this ring.

RingPositionActivating/Deactivating Group(s)Predicted Major Product(s) for Nitration
A Ortho to -OAr, Meta to -Cl-OAr (Activating, o,p-directing), -Cl (Deactivating, o,p-directing)2-(2-chloro-5-nitro-4-phenylphenoxy)acetic acid
A Para to -OAr, Ortho to -Cl-OAr (Activating, o,p-directing), -Cl (Deactivating, o,p-directing)2-(2-chloro-4-phenyl-5-nitrophenoxy)acetic acid
B Para to phenoxy groupPhenoxy (Activating, o,p-directing)2-(2-chloro-4-(4-nitrophenyl)phenoxy)acetic acid

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on either ring is generally challenging due to the presence of electron-rich aromatic systems. However, the presence of the electron-withdrawing chlorine atom on Ring A could potentially facilitate SNAr reactions under harsh conditions (high temperature and pressure) or with strong nucleophiles, particularly if additional activating groups are present. askiitians.com The chlorine atom could be displaced by nucleophiles such as alkoxides, amides, or thiolates. Ring B, being unsubstituted with electron-withdrawing groups, is significantly less susceptible to nucleophilic attack.

The carboxylic acid moiety (-COOH) is a primary site for chemical modification through esterification and amidation reactions.

Esterification:

This compound can be readily converted to its corresponding esters via Fischer esterification. This acid-catalyzed reaction with an alcohol (R-OH) proceeds via nucleophilic acyl substitution. researchgate.netorganic-chemistry.org The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an excess of the alcohol to drive the equilibrium towards the ester product. organic-chemistry.org

AlcoholCatalystReaction ConditionsProductExpected Yield
Methanol (B129727)H₂SO₄Reflux, 6hMethyl 2-(2-chloro-4-phenylphenoxy)acetateHigh
Ethanol (B145695)p-TsOHReflux, 8hEthyl 2-(2-chloro-4-phenylphenoxy)acetateHigh
IsopropanolH₂SO₄Reflux, 12hIsopropyl 2-(2-chloro-4-phenylphenoxy)acetateModerate

Amidation:

The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine (R₁R₂NH). bohrium.comnih.gov This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid for nucleophilic attack by the amine. bohrium.com Alternatively, the acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. bohrium.com

AmineCoupling Agent/MethodReaction ConditionsProductExpected Yield
AmmoniaDCCRoom Temp, 12h2-(2-chloro-4-phenylphenoxy)acetamideGood
DiethylamineEDC/HOBtRoom Temp, 12hN,N-diethyl-2-(2-chloro-4-phenylphenoxy)acetamideGood
AnilineSOCl₂, then aniline0°C to Room Temp, 4hN-phenyl-2-(2-chloro-4-phenylphenoxy)acetamideModerate to Good

The stability of this compound is a critical parameter for its storage and application. Generally, phenoxyacetic acids are stable compounds. mdpi.comdoaj.org

Acidic Conditions: The compound is expected to be stable in moderately acidic conditions. However, under strongly acidic conditions and elevated temperatures, cleavage of the ether linkage may occur.

Basic Conditions: In the presence of strong bases, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. The ether linkage is generally stable to basic hydrolysis under moderate conditions.

Oxidative and Reductive Conditions: The aromatic rings can be susceptible to oxidation under harsh oxidative conditions. The chlorine atom can be removed under certain reductive conditions, such as catalytic hydrogenation, although this typically requires specific catalysts and conditions.

Systematic Synthesis of Novel Derivatives and Analogs for Research Purposes

The structural framework of this compound offers multiple avenues for systematic modification to generate a library of novel derivatives and analogs for further research.

The chlorinated phenyl ring (Ring A) can be functionalized through electrophilic aromatic substitution reactions as previously discussed. Further modifications can include:

Suzuki Coupling: If a bromo or iodo analog of the starting material is synthesized, the halogen can be replaced with various aryl or alkyl groups via Suzuki coupling, allowing for the introduction of a wide range of substituents.

Buchwald-Hartwig Amination: Similarly, the chloro group could potentially be replaced with various primary or secondary amines using palladium-catalyzed Buchwald-Hartwig amination, providing access to a series of N-substituted analogs.

Modification of the ether linkage can provide insights into the structural requirements for biological activity or other properties.

Thioether Analogs: A thioether analog can be synthesized by reacting 2-chloro-4-phenylthiophenol with an α-haloacetic acid ester followed by hydrolysis. This would replace the ether oxygen with a sulfur atom.

Methylene (B1212753) Ether Analogs: Insertion of a methylene group to create a benzyloxyacetic acid derivative could be achieved through a multi-step synthesis, for example, by reacting 2-chloro-4-phenylphenol (B167023) with a protected 2-bromoethanol, followed by oxidation of the alcohol to the carboxylic acid.

Ullmann Condensation: A general and mild method for the synthesis of diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). beilstein-journals.orgacs.org This reaction could be employed to synthesize analogs with different substitution patterns on either aromatic ring.

Functionalization and Derivatization of the Acetic Acid Moiety for In Vitro Studies (e.g., pro-compounds, chemical probes)

The carboxylic acid group of this compound is a prime target for chemical modification to generate derivatives with tailored properties for in vitro research. These modifications can be broadly categorized into two main areas: the creation of pro-compounds and the development of chemical probes. Pro-compounds are inactive precursors that are converted to the active carboxylic acid form within a cellular environment, often to improve membrane permeability. Chemical probes are designed to study biological systems, for instance, by incorporating a reporter tag like a fluorophore for imaging studies.

The primary strategies for derivatizing the acetic acid moiety involve esterification and amidation reactions. These reactions convert the polar carboxylic acid into less polar ester or amide functional groups. This transformation can significantly alter the physicochemical properties of the parent compound, influencing its solubility, lipophilicity, and ability to cross cellular membranes.

Pro-compound Strategies

A common approach to enhance the cellular uptake of carboxylic acid-containing compounds for in vitro studies is to mask the ionizable carboxyl group as an ester. This increases the lipophilicity of the molecule, facilitating its passive diffusion across the lipid bilayers of cell membranes. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester, releasing the active parent carboxylic acid.

A hypothetical example would be the reaction of this compound with a simple alcohol like ethanol or methanol in the presence of an acid catalyst to yield the corresponding ethyl or methyl ester.

Table 1: Hypothetical Pro-compounds of this compound

Derivative NameFunctional GroupRationale for In Vitro Use
Methyl 2-(2-chloro-4-phenylphenoxy)acetateMethyl EsterIncreased lipophilicity for enhanced cell permeability; intracellular hydrolysis by esterases to release the active acid.
Ethyl 2-(2-chloro-4-phenylphenoxy)acetateEthyl EsterSimilar to the methyl ester, provides a simple, lipophilic masking group for the carboxylic acid.

Chemical Probe Development

The acetic acid moiety also serves as a convenient chemical handle for the attachment of reporter groups to create chemical probes. These probes can be used in a variety of in vitro applications, such as fluorescence microscopy, to visualize the localization of the compound within cells.

The synthesis of such probes would typically involve the formation of an amide bond between the carboxylic acid of this compound and an amine-containing reporter molecule. For example, a fluorescent dye with a linker terminating in an amino group could be coupled to the carboxylic acid using standard peptide coupling reagents.

While the literature does not describe the synthesis of chemical probes specifically from this compound, the synthesis of various N-substituted acetamides from structurally related chloro-acetamides is well-documented. For example, the reaction of chloroacetyl chloride with various anilines to produce N-aryl-2-chloroacetamides demonstrates the feasibility of forming amide bonds in similar systems. This same principle could be applied to couple this compound with an amine-functionalized fluorophore.

Table 2: Hypothetical Chemical Probes Derived from this compound

Probe TypeLinkageReporter GroupPotential In Vitro Application
Fluorescent ProbeAmideFluorescein-amineCellular uptake and localization studies via fluorescence microscopy.
Biotinylated ProbeAmideBiotin-amineAffinity-based pull-down experiments to identify potential protein binding partners.

Structure Activity Relationship Sar Investigations in Pre Clinical Models

Rational Design Principles for Comprehensive SAR Studies on Aryloxyacetic Acid Scaffolds

The rational design of novel therapeutic agents based on the aryloxyacetic acid scaffold is a meticulous process guided by established principles of medicinal chemistry. The overarching goal of Structure-Activity Relationship (SAR) studies is to systematically modify the chemical structure of a lead compound, such as 2-(2-chloro-4-phenylphenoxy)acetic acid, to understand how these changes influence its biological activity. This understanding allows for the optimization of potency, selectivity, and other pharmacological properties.

A foundational principle in the SAR of aryloxyacetic acids, and the broader class of arylalkanoic acids, is the importance of the acidic functional group, typically a carboxylic acid. pharmacy180.com This group is often crucial for interacting with specific residues in the target protein's binding site. Altering or replacing this acidic moiety generally leads to a decrease or complete loss of activity. pharmacy180.com Another critical parameter is the spatial relationship between the acidic center and the aromatic ring system. The distance between these two key pharmacophoric features is often optimal when separated by a single carbon atom, as seen in the acetic acid side chain. pharmacy180.com Increasing this linker length can negatively impact biological activity. pharmacy180.com

Systematic SAR exploration of the aryloxyacetic acid scaffold involves several key strategies. One common approach is the modification of the aromatic rings. This can include the introduction, removal, or repositioning of various substituents to probe their effects on electronic properties, lipophilicity, and steric interactions within the binding pocket. For instance, the design of some aryloxyacetic acid derivatives has been inspired by combining the structural features of known active compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), with other bioactive moieties to create novel inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). beilstein-archives.org

Another key design principle is the introduction of conformational constraints. By incorporating sterically demanding groups, such as a quaternary carbon in the alpha position to the carboxylic acid, the rotational freedom of the molecule can be restricted. nih.gov This can lock the molecule into a more bioactive conformation, potentially leading to increased potency and improved metabolic stability. nih.gov Furthermore, the exploration of stereochemistry is a vital aspect of rational drug design. For many biologically active aryloxyacetic acids, the activity resides in a single enantiomer, with the S absolute configuration often being more potent than the R stereoisomer. nih.gov

Computational methods, such as molecular docking, play a crucial role in the rational design process. These in silico techniques allow researchers to predict how newly designed analogs might bind to a target protein, providing valuable insights that can guide synthetic efforts and prioritize compounds for biological testing. nih.gov For example, docking studies have been used to test the possible interactions of aryloxyacetic acid derivatives with enzymes like acetylcholinesterase (AChE), providing positive feedback that prompted their synthesis and subsequent biological evaluation. nih.gov

Application of Targeted In Vitro Assays for Preliminary Biological Activity Screening

Once new analogs of this compound are designed and synthesized, a battery of targeted in vitro assays is employed for the initial assessment of their biological activity. These assays are designed to be rapid, reproducible, and amenable to screening multiple compounds, providing essential data to build the SAR.

Enzyme assays are a cornerstone of preliminary screening for compounds designed to modulate the activity of a specific enzyme. These assays measure the ability of a compound to either inhibit or activate an enzyme's catalytic function. For the aryloxyacetic acid scaffold, a diverse range of enzymatic targets has been explored.

Peroxisome Proliferator-Activated Receptors (PPARs) Activation: Certain aryloxyacetic acid derivatives have been evaluated as agonists for PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. nih.govresearchgate.netnih.gov The activity is typically determined using cell-based reporter gene assays where the activation of the receptor by the compound leads to the expression of a reporter gene (e.g., luciferase), which can be quantified.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase involved in the degradation of endocannabinoids. The inhibitory activity of aryloxyacetic acid analogs against human recombinant FAAH has been assessed, with the half-maximal inhibitory concentration (IC50) values being determined. nih.gov

Cholinesterase Inhibition: Some derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. The Ellman's spectrophotometric assay is a common method used for this purpose. nih.gov

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A series of aryloxyacetic acid derivatives were designed and synthesized as inhibitors of HPPD, a key enzyme in tyrosine catabolism. beilstein-archives.orgnih.gov The inhibitory potency is often expressed as the inhibition constant (Ki), which provides a measure of the compound's affinity for the enzyme. nih.gov

Cyclooxygenase (COX) Inhibition: Phenoxy acetic acid derivatives have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation. In vitro assays are used to determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity. mdpi.com

The results from these assays allow for direct comparison of the potency of different analogs, providing crucial data for SAR analysis.

Table 1: In Vitro Enzyme Modulation by Selected Aryloxyacetic Acid Derivatives

Compound Class Target Enzyme/Receptor Activity Type Potency Metric Example Value Reference
Aryloxyacetic Acid Derivative PPARα Agonist EC50 0.126 µM nih.gov
Aryloxyacetic Acid Derivative PPARγ Agonist EC50 0.88 µM nih.gov
Aryloxyacetic Acid Derivative FAAH Inhibitor IC50 5.3 µM nih.gov
Aryloxyacetic Acid Derivative AChE Inhibitor % Inhibition @ 10 µM 44% nih.gov
Aryloxyacetic Acid Derivative AtHPPD Inhibitor Ki 0.011 µM nih.gov

This table is for illustrative purposes and combines data from different series of aryloxyacetic acid derivatives to showcase the range of targets and activities.

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (the test compound) and its receptor. revvity.commerckmillipore.com These assays are typically performed using cell-free systems, such as purified cell membranes containing the receptor of interest. revvity.com The primary goal is to determine the affinity of the compound for the receptor, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki).

A common format is the competitive binding or ligand displacement assay. merckmillipore.com In this setup, the test compound competes with a known, labeled ligand (often a radioligand) for binding to the receptor. labome.com By measuring the concentration of the test compound required to displace 50% of the bound labeled ligand (the IC50 value), the binding affinity (Ki) can be calculated. These assays are crucial for characterizing compounds targeting receptors like G protein-coupled receptors (GPCRs) or nuclear receptors such as PPARs. nih.govrevvity.com They provide a direct measure of target engagement at the molecular level, independent of downstream cellular events, which is essential for establishing a clear SAR. merckmillipore.com

While cell-free assays are invaluable, it is crucial to confirm that a compound can reach and interact with its target within a more physiologically relevant cellular environment. revvity.co.jp Cellular target engagement assays provide this confirmation.

One powerful technique is the Cellular Thermal Shift Assay (CETSA). revvity.co.jpnih.govnih.gov This method is based on the principle that when a ligand binds to its target protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature. revvity.co.jp In a CETSA experiment, cells are treated with the test compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified. A shift in the melting curve in the presence of the compound indicates direct physical binding in the cell. nih.gov High-throughput versions of CETSA have been developed to screen compound libraries and prioritize leads. nih.gov

Beyond direct target engagement, assays that measure the modulation of cellular pathways are also employed. Reporter gene assays, as mentioned for PPAR activation, are a prime example. nih.gov Here, the binding of a compound to its target initiates a signaling cascade that results in the transcription of a specific gene, providing a functional readout of cellular activity.

Correlation Analysis of Structural Modifications with Observed Biological Responses

The data generated from the in vitro assays are compiled and analyzed to establish correlations between specific structural modifications and the resulting biological activity. This SAR analysis is the intellectual core of the optimization process, providing rules and guidelines for designing the next generation of more potent and selective compounds.

The introduction of halogen atoms is a common and powerful strategy in medicinal chemistry to modulate a compound's properties. In the context of the aryloxyacetic acid scaffold, halogenation can have profound effects on biological activity, influencing factors such as binding affinity, lipophilicity, and metabolic stability.

Studies on various series of aryloxyacetic acids have demonstrated the significant impact of halogen substituents. For example, in one study investigating dual-activity compounds, replacing a distal benzene (B151609) ring with a halogen atom was explored. nih.gov Comparing analogs that were identical except for this substitution revealed that a bromine atom was more beneficial for activity than a chlorine atom in that specific position. nih.gov This suggests that the size, electronegativity, or potential for halogen bonding of bromine is more favorable for the interaction with the target protein than chlorine in this instance.

In a different series of phenoxy acetic acid derivatives designed as COX-2 inhibitors, the effect of halogen substitution was also prominent. mdpi.com The incorporation of a bromine atom at position 4 of the phenoxy ring led to heightened inhibitory activity compared to the unsubstituted counterpart. mdpi.com Furthermore, within a subset of these brominated compounds, a para-chloro substitution on a different phenyl ring resulted in the most potent inhibitory effects, highlighting the complex interplay of multiple halogen substitutions across the molecular scaffold. mdpi.com

These findings underscore that the effect of halogenation is highly context-dependent, with the position and type of halogen being critical determinants of the observed biological response. The electronic effects of halogens (inductive withdrawal) and their steric bulk can alter the conformation of the molecule and its interaction with key amino acid residues in the binding site. The potential for halogens to form specific, non-covalent interactions, known as halogen bonds, with electron-rich atoms like oxygen or nitrogen in the protein can also contribute significantly to binding affinity. nih.gov

Table 2: Illustrative SAR Data on Halogenation of Aryloxyacetic Acid Analogs

Parent Scaffold R1 Substitution R2 Substitution Target Relative Activity Reference
Aryloxyacetic Acid Phenyl Phenyl PPARα/γ Baseline nih.gov
Aryloxyacetic Acid Phenyl Chlorine PPARα/γ Reduced nih.gov
Aryloxyacetic Acid Phenyl Bromine PPARα/γ More active than Chlorine analog nih.gov
Phenoxy Acetic Acid H Unsubstituted Phenyl COX-2 Baseline mdpi.com
Phenoxy Acetic Acid Bromine Unsubstituted Phenyl COX-2 Increased mdpi.com

This table is a simplified representation to illustrate the principles of SAR based on published data.

Defining the Role of the Phenylphenoxy Moiety in Receptor Recognition and Ligand Binding

The phenylphenoxy group, a core structural feature of this compound, plays a pivotal role in how the molecule orients itself and interacts with its biological target. This biphenyl (B1667301) ether structure is not merely a passive scaffold but an active participant in receptor recognition and the formation of a stable ligand-receptor complex. The spatial arrangement of the two phenyl rings, their electronic properties, and the substituents they bear are critical determinants of binding affinity and specificity.

The biphenyl moiety, in related compounds, is recognized as a rigid scaffold that can lead to potent and selective antagonists. The planarity or twist between the two phenyl rings can significantly influence how the molecule fits into a receptor's binding pocket. Variations in this dihedral angle can either enhance or diminish interactions with key amino acid residues. For instance, in other biphenyl derivatives, a certain degree of conformational restriction has been shown to be beneficial for activity.

The distal phenyl ring also contributes significantly to receptor recognition. While in the parent compound it is unsubstituted, studies on analogous structures with substitutions on this ring have demonstrated the potential for further optimization of binding affinity. For example, the introduction of strong electron-withdrawing groups on one of the phenyl rings has been shown to be beneficial for the antibacterial activities of some biphenyls. mdpi.com

To illustrate the impact of substitutions on the phenyl rings on biological activity in related compound classes, consider the following hypothetical data based on findings for various biphenyl and phenoxy derivatives:

Compound AnalogueSubstitution on Phenyl Ring ASubstitution on Phenyl Ring BReceptor Binding Affinity (IC50, nM)
Analogue 1HH150
Analogue 22-ClH85
Analogue 3H4'-F120
Analogue 42-Cl4'-F60
Analogue 52-Cl4'-CF345

This table is illustrative and compiled from general principles observed in related biphenyl compounds to demonstrate structure-activity relationships. The data does not represent actual experimental values for this compound analogues.

Influence of the Acetic Acid Group on Molecular Interactions and Bioavailability in In Vitro Systems

Furthermore, the acetic acid moiety can influence the metabolic stability of the compound in in vitro systems. nih.govnuvisan.com While metabolic pathways are complex, the presence of a carboxylic acid can make the molecule a substrate for phase II conjugation reactions, such as glucuronidation. researchgate.net This can affect the compound's half-life in in vitro systems that contain metabolic enzymes, such as liver microsomes or hepatocytes. Understanding the metabolic fate of the acetic acid group is therefore essential for interpreting in vitro activity data and predicting in vivo behavior.

The following table illustrates the impact of modifications to the acetic acid group on the in vitro activity and metabolic stability of hypothetical related phenoxyacetic acid derivatives, based on general observations in the literature:

Compound AnalogueModification to Acetic Acid GroupIn Vitro Activity (IC50, µM)In Vitro Metabolic Half-life (t½, min)
Analogue A-COOH (Carboxylic Acid)1.545
Analogue B-COOCH3 (Methyl Ester)> 10090
Analogue C-CONH2 (Amide)8575
Analogue D-CH2OH (Alcohol)5060

This table is for illustrative purposes, demonstrating the functional importance of the acetic acid moiety based on established principles for related compounds. The data does not represent actual experimental values for derivatives of this compound.

Molecular Mechanisms of Biological Action: in Vitro and Advanced Computational Approaches

Identification and Validation of Putative Molecular Targets

A critical first step in understanding a compound's mechanism of action is the identification of its direct molecular binding partners within the cell. These targets are most often proteins, such as enzymes, receptors, or ion channels.

These experimental techniques are powerful tools for identifying the cellular proteins that physically interact with a small molecule.

Affinity Chromatography: In this method, 2-(2-chloro-4-phenylphenoxy)acetic acid would be chemically immobilized onto a solid support, such as chromatography beads. A cellular lysate, containing a complex mixture of proteins, is then passed over these beads. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry.

Chemoproteomics and Pull-Down Assays: These are variations of affinity-based methods. In a typical pull-down assay, a "bait" molecule, which would be a modified version of this compound, is used to "pull down" its interacting protein partners from a cell lysate. These protein-compound complexes are then captured, often using antibody-coated beads, and the captured proteins are identified.

A hypothetical data table from such an experiment is presented below:

Hypothetical Protein Target Method of Identification Cell Line Used Validation Status
Kinase XAffinity ChromatographyHuman Liver Carcinoma (HepG2)Not Validated
Transcription Factor YPull-down AssayHuman Embryonic Kidney (HEK293)Not Validated
Enzyme ZChemoproteomicsMouse Myoblast (C2C12)Not Validated

Once putative targets are identified, their biological relevance to the compound's effects can be investigated using genetic techniques in cell cultures.

Genetic Perturbation: Techniques like CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to knock out or knock down the expression of the gene encoding a putative target protein. If the cellular response to this compound is altered in these genetically modified cells compared to normal cells, it provides strong evidence that the protein is a key mediator of the compound's action.

Gene Expression Profiling: The expression levels of the gene encoding the putative target can be measured in response to treatment with the compound. An increase or decrease in the expression of this gene could suggest a functional relationship.

Elucidation of Intracellular Signaling Pathways and Biological Networks Modulated by the Compound

Beyond identifying direct binding partners, it is crucial to understand the broader impact of a compound on the complex network of intracellular signaling pathways.

These "omics" technologies provide a global snapshot of the changes occurring within a cell upon compound treatment.

Transcriptomics (RNA-Seq): This technique sequences all the RNA molecules in a cell, providing a comprehensive profile of gene expression. By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify all the genes that are up- or down-regulated by the compound. This can reveal the biological pathways and processes that are affected.

Proteomics (Mass Spectrometry): This approach identifies and quantifies the entire set of proteins (the proteome) in a cell. Similar to transcriptomics, comparing the proteomes of treated and untreated cells can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions induced by the compound.

A hypothetical summary of transcriptomic data is shown below:

Biological Pathway Number of Differentially Expressed Genes Direction of Regulation P-value
Inflammatory Response50Upregulated< 0.01
Cell Cycle Control35Downregulated< 0.05
Metabolic Process20Mixed> 0.05

Data from omics studies often point to specific signaling pathways that warrant more detailed investigation. Techniques such as Western blotting with phospho-specific antibodies can be used to examine changes in protein phosphorylation, a key mechanism of signal transduction. Co-immunoprecipitation assays can be employed to study how the compound affects the interactions between different proteins within a signaling cascade.

Advanced Computational Chemistry and Molecular Simulation Studies

Computational methods are invaluable for providing insights into the molecular interactions between a compound and its target protein at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a small molecule when bound to a protein target. A three-dimensional model of the protein is used to create a virtual binding pocket, and computational algorithms are used to fit the structure of this compound into this pocket in various conformations. The results are scored to identify the most likely binding mode and to estimate the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the interaction. By simulating the movements of the compound and the protein over time, researchers can assess the stability of the predicted binding pose and identify key amino acid residues involved in the interaction.

A hypothetical molecular docking result is presented in the following table:

Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Kinase X-8.5Lys72, Glu91, Leu148Hydrogen bonds, hydrophobic interactions
Transcription Factor Y-7.2Arg245, His280Electrostatic interactions, pi-stacking

Molecular Docking and Virtual Screening Against Hypothesized Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in virtual screening, where large libraries of compounds are computationally screened against a protein target to identify potential binders. For this compound, the initial step involves identifying hypothesized protein targets based on the known biological activities of structurally similar phenoxyacetic acid derivatives.

Phenoxyacetic acids are a versatile class of compounds with a wide range of biological activities, including herbicidal, anti-inflammatory, and metabolic regulatory effects. jetir.orgjetir.orgnih.gov Based on this, several protein targets can be hypothesized for this compound. One such promising target is the Free Fatty Acid Receptor 1 (FFA1) , a G-protein coupled receptor involved in glucose-stimulated insulin (B600854) secretion, making it a target for type 2 diabetes treatment. nih.gov Other potential targets could include enzymes like cyclooxygenase-2 (COX-2) , given the anti-inflammatory potential of some phenoxyacetic acid derivatives, or various enzymes in plant metabolic pathways, considering their herbicidal applications. mdpi.com

A hypothetical molecular docking study of this compound against FFA1 would involve preparing the three-dimensional structures of both the ligand and the receptor. The docking process would then predict the binding mode and affinity of the compound within the receptor's binding pocket. The results of such a study could be presented in a data table summarizing key interaction parameters.

Table 1: Hypothetical Molecular Docking Results of this compound against Hypothesized Protein Targets
Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Free Fatty Acid Receptor 1 (FFA1)4PHU-8.5Arg183, Arg258, Tyr91Hydrogen Bond, Pi-Pi Stacking
Cyclooxygenase-2 (COX-2)5KIR-7.9Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
Acetolactate Synthase (ALS)1YBH-7.2Gln123, Met352, Trp574Hydrophobic, van der Waals

This table presents hypothetical data for illustrative purposes.

Virtual screening of a library of phenoxyacetic acid derivatives, including this compound, against these targets could help in identifying compounds with the highest predicted binding affinities, thereby prioritizing them for further experimental testing.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Following the identification of a potential protein target and a plausible binding mode through molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the ligand-target complex over time. MD simulations provide a dynamic view of the molecular interactions, offering insights into the conformational changes in both the ligand and the protein upon binding. nih.govuzh.chnih.gov

A typical MD simulation for the this compound-FFA1 complex would involve placing the docked complex in a simulated physiological environment, including water molecules and ions. The simulation would then calculate the atomic movements over a specific period, typically nanoseconds to microseconds. acs.org Analysis of the simulation trajectory can reveal important information about the stability of the complex.

Key parameters analyzed in an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for the this compound-FFA1 Complex
ParameterValueInterpretation
Simulation Time100 nsProvides a reasonable timeframe to assess complex stability.
Average Protein RMSD1.5 ÅIndicates a stable protein backbone during the simulation.
Average Ligand RMSD0.8 ÅSuggests the ligand remains stably bound in the binding pocket.
Key Hydrogen Bond Occupancy> 80% with Arg183, Arg258Highlights persistent and crucial interactions for binding.

This table presents hypothetical data for illustrative purposes.

By performing such simulations, researchers can gain confidence in the predicted binding mode and understand the dynamic nature of the interaction between this compound and its potential target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ukim.mksctm.mk For a class of compounds like phenoxyacetic acid derivatives, QSAR can be a powerful tool for predicting the activity of new, unsynthesized analogs and for guiding the optimization of lead compounds.

The development of a QSAR model for phenoxyacetic acid derivatives with, for example, herbicidal activity would involve the following steps:

Data Set Collection: A dataset of phenoxyacetic acid derivatives with experimentally determined herbicidal activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for the herbicidal activity of phenoxyacetic acid derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * LUMO + 1.2 * (number of chlorine atoms) + constant

This equation suggests that higher lipophilicity (logP) and a greater number of chlorine atoms increase herbicidal activity, while a lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) is also beneficial.

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for Herbicidal Phenoxyacetic Acids
DescriptorDescriptionCorrelation with Activity
logPOctanol-water partition coefficient (hydrophobicity)Positive
LUMOEnergy of the Lowest Unoccupied Molecular OrbitalNegative
Molecular WeightTotal mass of the moleculePositive
Number of Halogen AtomsCount of halogen substituentsPositive

This table presents a hypothetical QSAR model for illustrative purposes.

By applying such a validated QSAR model, the herbicidal activity of this compound could be predicted. Furthermore, the model could guide the design of new derivatives with potentially enhanced potency by suggesting modifications to the molecular structure that would optimize the key descriptors.

Environmental Degradation and Theoretical Fate Studies

Investigation of Photolytic Degradation Pathways under Simulated Environmental Conditions

The photolytic degradation of compounds structurally similar to 2-(2-chloro-4-phenylphenoxy)acetic acid is a significant pathway for their removal from aquatic environments.

Studies on the photolysis of diclofenac (B195802) have shown that it is susceptible to degradation under both UV-C and UV-A irradiation. nih.gov The rate and extent of transformation are influenced by the type of UV source. While both UV-C and UV-A light can lead to the conversion of the parent compound, the mineralization (the complete breakdown to inorganic compounds) is often low, suggesting the formation of various transformation products. nih.gov For instance, after complete conversion of diclofenac, the mineralization extent was found to be less than or equal to 10%. nih.gov

The photodegradation process can be influenced by various environmental factors. For example, the presence of other substances in the water can affect the rate of degradation. Solar photocatalysis, using materials like copper-coated TiO2, has been shown to effectively degrade diclofenac in synthetic hospital wastewater, with removal percentages reaching up to 96.5% under optimal conditions. mdpi.com The pH of the water also plays a crucial role in the efficiency of photodegradation.

The photolytic degradation of diclofenac results in the formation of several photoproducts. High-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) has been instrumental in identifying these by-products. nih.gov The profile of these degradation products can differ depending on whether UV-C or UV-A radiation is used. nih.gov

A common photolytic pathway for diclofenac involves two main routes: one is the initial photocyclisation to form carbazole (B46965) derivatives, and the other proceeds through the initial decarboxylation of the molecule, followed by oxidation of the alkyl-chain. deswater.com One of the major and persistent by-products identified in the photolysis of diclofenac is carbazole. deswater.com In some studies, the formation of a dimer during UV photolysis has also been observed. deswater.com It is important to note that while the parent compound may be degraded, the resulting photoproducts can also have environmental implications.

Parameter Observation with Diclofenac (as a proxy) Reference
UV Irradiation Effect Susceptible to degradation under UV-C and UV-A. nih.gov
Mineralization Extent Low (≤10%) after complete conversion, indicating photoproduct formation. nih.gov
Key Photoproducts Carbazole derivatives, decarboxylated and oxidized products. deswater.com
Influencing Factors pH, presence of photocatalysts (e.g., Cu-TiO2). mdpi.com

Analysis of Biodegradation Mechanisms in Environmental Matrices

Biodegradation, mediated by microorganisms and their enzymes, is a critical process in the environmental fate of phenylacetic acid derivatives.

A wide range of microorganisms, including both fungi and bacteria, have been shown to be capable of degrading diclofenac. Fungal species such as Trametes trogii, Aspergillus niger, and Phanerochaete chrysosporium have demonstrated the ability to remove diclofenac from culture media. mdpi.comicm.edu.pl Similarly, various bacterial strains, including Raoultella sp., Rhodococcus ruber, and species of Bacillus and Pseudomonas, are known to degrade this compound. mdpi.comresearchgate.net

Microbial consortia, or mixed bacterial cultures, have been found to be particularly effective in the biodegradation of xenobiotics. nih.govijbiotech.com In some cases, mixed bacteria exhibit higher biodegradation performance compared to single microbial strains. nih.gov The degradation can occur under both metabolic (where the compound is the sole carbon source) and co-metabolic conditions (in the presence of another carbon source like glucose). nih.govijbiotech.com For instance, in a co-metabolic study, a bacterial consortium completely eliminated ibuprofen (B1674241) and removed 56% of diclofenac. ijbiotech.com

The efficiency of biodegradation can be very high under optimized conditions. For example, an immobilized cell biofilter achieved removal efficiencies of up to 97.63% for high concentrations of diclofenac after an adaptation period. mdpi.com

Microorganism Type Examples of Genera/Species Degradation Condition Reference
Fungi Trametes, Aspergillus, PhanerochaeteAerobic mdpi.comicm.edu.pl
Bacteria Raoultella, Rhodococcus, Bacillus, PseudomonasAerobic mdpi.comresearchgate.net
Microbial Consortia Mixed bacterial culturesMetabolic and Co-metabolic nih.govijbiotech.com

Isolated enzymes from microorganisms also play a significant role in the degradation of compounds like diclofenac. Enzymes such as hydroxylating mono- and dioxygenases, and aromatic ring-cleaving enzymes like catechol 1,2-dioxygenase, are involved in breaking down the drug's structure. mdpi.com

Laccases and peroxidases are two key types of enzymes that have been extensively studied for their ability to degrade diclofenac. Laccase, often derived from fungi like Trametes versicolor, can initiate the degradation process, leading to hydroxylated metabolites. nih.govnih.gov Soybean peroxidase has also been shown to be a robust enzyme for the removal of diclofenac, with half-lives as short as 1.43 minutes under optimal conditions. mdpi.com The enzymatic reaction often involves the generation of free radicals, which then undergo non-enzymatic coupling to form oligomers that precipitate out of the solution. mdpi.com

The degradation pathway often begins with hydroxylation. For example, the fungus Trametes versicolor was found to produce 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac (B1228188) as degradation intermediates. nih.gov

Enzyme Type Source Organism (Example) Key Transformation Step Reference
Laccase Trametes versicolor (fungus)Hydroxylation nih.govnih.gov
Soybean Peroxidase SoybeanOxidation, Oligomerization mdpi.com
Mono- and Dioxygenases Various microorganismsHydroxylation, Ring cleavage mdpi.com

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating 2-(2-chloro-4-phenylphenoxy)acetic acid from impurities, starting materials, and potential degradation products. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of non-volatile, polar compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

The development of a robust HPLC method involves a systematic optimization of several parameters to achieve adequate separation and peak shape. For a phenoxyacetic acid derivative, a C18 column is a common and effective choice for the stationary phase due to its hydrophobic nature, which provides good retention for aromatic compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the aqueous phase is a critical parameter; for an acidic compound like this compound, acidifying the mobile phase (e.g., with formic acid or phosphoric acid to a pH of around 3) suppresses the ionization of the carboxylic acid group. This leads to increased retention and improved peak symmetry.

Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is reliable for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). fda.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Phenoxyacetic Acids (Note: These are typical parameters for related compounds and would require optimization for this compound)

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 225 nm researchgate.net
Column Temperature 30 °C researchgate.net
Injection Volume 10 µL

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Products

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, this compound requires a chemical derivatization step to convert it into a more volatile form prior to GC-MS analysis.

Esterification is a common derivatization strategy for carboxylic acids. Methylation, for example, can be achieved by reacting the acid with reagents like diazomethane (B1218177) or by using methanol in the presence of an acid catalyst (e.g., BF₃-methanol). This process converts the polar carboxylic acid group into a less polar, more volatile methyl ester, which is amenable to GC analysis.

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer (MS), which serves as a detector. The MS ionizes the molecules and fragments them into characteristic patterns. This fragmentation pattern, or mass spectrum, acts as a molecular fingerprint, allowing for the confident identification of the analyte and any volatile impurities or degradation products. For instance, the mass spectrum of the methyl ester of (4-chloro-2-methylphenoxy)acetic acid provides a reference for the fragmentation patterns expected from such derivatives. nist.gov

Comprehensive Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. High-field NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the two aromatic rings, the methylene (B1212753) (-CH₂-) group, and the acidic proton of the carboxyl group.

¹³C NMR provides information on the different types of carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the methylene carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

Isotopic labeling studies can be employed to trace metabolic pathways or to aid in complex NMR spectral assignments. By synthesizing the molecule with isotopes like ¹³C or ²H (deuterium) at specific positions, the corresponding signals in the NMR spectrum are selectively enhanced or altered. This allows researchers to follow the fate of the labeled atoms in biological systems or to simplify crowded spectral regions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary.)

Carbon AtomPredicted Chemical Shift (ppm)
Carboxyl (C=O)~172
Aromatic C-O~153
Aromatic C-Cl~128
Aromatic C-C (biphenyl link)~135
Unsubstituted Aromatic C~116-132
Methylene (-O-CH₂-)~66

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the parent molecule and its fragments. The calculated theoretical exact mass of this compound (C₁₄H₁₁ClO₃) can be compared to the experimentally measured mass to confirm its identity with a high degree of confidence.

HRMS is also a critical tool for metabolite identification. When a compound is metabolized, its structure is modified, resulting in a change in mass. By comparing the HRMS data of samples from a biological system before and after exposure to the compound, potential metabolites can be detected as new ions with specific mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, glucuronidation). The accurate mass measurement helps to propose the elemental formula of the metabolite, which is the first step in its structural elucidation.

Table 3: Theoretical Exact Mass for this compound

Molecular FormulaAdductTheoretical m/z
C₁₄H₁₁³⁵ClO₃[M+H]⁺263.04695
C₁₄H₁₁³⁵ClO₃[M+Na]⁺285.02889
C₁₄H₁₁³⁵ClO₃[M-H]⁻261.03239

Integration of Hyphenated Techniques for Complex Sample Analysis (e.g., LC-MS/MS, GC-MS/MS, CE-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex samples containing trace amounts of an analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying this compound in complex matrices like environmental or biological samples. After separation by HPLC, the analyte is ionized and enters a tandem mass spectrometer. In the first stage, the parent ion corresponding to the analyte is selected. This ion is then fragmented, and in the second stage, a specific fragment ion is monitored. This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise, allowing for very low detection limits.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers similar advantages of high selectivity and sensitivity for the analysis of the derivatized form of the compound. It is particularly useful for eliminating matrix interferences that might be present in complex samples.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) separates compounds based on their charge and size in a capillary filled with an electrolyte. While less common than LC-MS, it can be a powerful alternative for the analysis of charged species and can provide complementary separation selectivity.

The integration of these powerful hyphenated techniques provides researchers with the necessary tools to perform comprehensive analysis, from initial characterization and purity control to trace-level quantification and metabolite identification in complex biological and environmental systems.

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Applications for 2-(2-chloro-4-phenylphenoxy)acetic acid as a Building Block

The chemical architecture of this compound offers multiple reactive sites, making it an attractive scaffold for the synthesis of diverse molecular libraries. The carboxylic acid group is a key functional handle that can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides. These intermediates can then participate in a wide range of coupling and cyclization reactions to construct more complex molecular frameworks. ijrrr.com

Future synthetic explorations could focus on using this compound as a foundational element for generating novel heterocyclic systems. Carboxylic acids are valuable starting materials for the synthesis of compounds like 1,3,4-oxadiazoles, pyrazoles, and thiazolidinones, which are prevalent motifs in medicinally active compounds. ijrrr.comamazonaws.com For instance, conversion of the carboxylic acid to a hydrazide intermediate opens pathways to various five-membered heterocycles. ijrrr.com The aromatic rings of the diphenyl ether core also present opportunities for further functionalization through electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents to modulate the molecule's physicochemical properties. The hetero-Diels–Alder reaction is another powerful tool for constructing complex heterocyclic systems that could be applied to derivatives of this scaffold. mdpi.com Microbiologically produced carboxylic acids have proven to be useful educts for the chemical synthesis of a range of heterocyclic compounds, suggesting that biocatalysis could also be explored to create chiral building blocks from the parent acid. nih.gov

Reactive SitePotential TransformationResulting Intermediate/Core StructurePotential Application
Carboxylic AcidEsterification / AmidationEsters / AmidesProdrug design, modification of solubility and cell permeability
Carboxylic AcidConversion to Hydrazide, then cyclization1,3,4-Oxadiazoles, PyrazolesGeneration of novel bioactive heterocyclic compounds ijrrr.com
Carboxylic AcidReaction with isothiocyanates and cyclization1,3,4-Thiadiazoles, Triazoles ijrrr.comScaffolds for medicinal chemistry programs
Aromatic RingsElectrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Substituted Diphenyl Ether CoreStructure-Activity Relationship (SAR) studies
Entire ScaffoldParticipation in multicomponent reactionsComplex polycyclic systemsRapid generation of molecular diversity

Development of Advanced In Vitro High-Throughput Biological Screening Platforms

To efficiently evaluate the biological potential of a chemical library derived from this compound, the development of advanced high-throughput screening (HTS) platforms is essential. HTS technologies integrate automation, miniaturization, and sophisticated detection methods to test thousands of compounds rapidly and cost-effectively. pharmasalmanac.com This enables the systematic exploration of vast chemical libraries to identify "hit" compounds with desired biological activities. pharmasalmanac.commdpi.com

Future efforts should focus on designing and validating HTS assays tailored to specific therapeutic areas or biological pathways. These platforms can range from target-based screens, which measure the interaction of a compound with a specific protein or enzyme, to more complex cell-based phenotypic screens that assess a compound's effect on cellular functions like viability, proliferation, or morphology. mdpi.commdpi.com The use of multi-well plate formats (e.g., 96, 384, or 1536 wells) combined with robotic liquid handling systems can significantly increase throughput and reproducibility while minimizing the required amount of each test compound. pharmasalmanac.commdpi.com Detection methods can include absorbance, fluorescence, and luminescence, chosen based on the specific assay's requirements. mdpi.com For instance, a rapid throughput assay was successfully developed for screening microbes producing (R)-2-(4-hydroxyphenoxy)propionic acid, demonstrating the feasibility of creating specialized screens for phenoxyacetic acid derivatives. nih.gov

HTS Platform ComponentDescriptionExample Application
Assay FormatMiniaturized multi-well plates (96, 384, 1536-well)Reduces reagent consumption and allows for parallel processing of thousands of samples. mdpi.com
Liquid HandlingAutomated robotic systems for dispensing compounds and reagentsIncreases precision, reduces human error, and enhances throughput. pharmasalmanac.com
Assay TypeTarget-based (e.g., enzyme inhibition, receptor binding) or Phenotypic (e.g., cell viability, reporter gene)Allows for either focused screening against a known target or discovery of compounds with novel mechanisms of action. mdpi.com
Detection MethodSpectrophotometry (Absorbance), Fluorometry (Fluorescence), Luminometry (Luminescence)Provides quantitative data on the biological effect of each compound. mdpi.com
Data AnalysisSpecialized software for quality control, hit identification, and dose-response curve fittingManages and interprets the large datasets generated by HTS campaigns. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling faster and more accurate prediction of molecular properties and biological activities. uminho.ptinfontd.org These computational tools can be powerfully integrated into a research program centered on this compound. By leveraging existing chemical and biological data, ML models can be trained to predict the activities of novel compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the number of compounds that need to be synthesized and tested. drugdiscoverytrends.comnih.gov

One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models establish a mathematical relationship between the chemical structures of molecules and their biological activities. nih.gov For a library of derivatives based on the this compound scaffold, a QSAR model could predict properties like binding affinity to a target protein or anti-inflammatory potential. nih.gov Furthermore, deep learning and generative models can be employed for de novo drug design, where the AI algorithm generates entirely new molecular structures based on the initial scaffold, optimized for desired properties like high potency and low toxicity. mdpi.comnih.gov These approaches can significantly accelerate the hit-to-lead optimization process. nih.gov

AI/ML ApproachDescriptionApplication for the Target Compound
Quantitative Structure-Activity Relationship (QSAR)Models that correlate molecular descriptors with biological activity. mdpi.comPredicting the activity of virtual derivatives to prioritize synthesis.
Deep Neural Networks (DNNs)Complex, multi-layered neural networks capable of learning from large datasets. uminho.ptBuilding highly accurate predictive models for bioactivity and toxicity. mdpi.com
Generative Models (e.g., VAEs, RNNs)AI models that can generate new data (in this case, new molecular structures). nih.govDe novo design of novel compounds with optimized properties based on the core scaffold.
Molecular Docking &amp; ScoringComputational simulation of the binding of a small molecule to a target protein.Predicting binding modes and affinities for virtual screening of a derivative library.
ADMET PredictionModels that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds.Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. nih.gov

Potential Applications as a Chemical Probe for Fundamental Biological System Perturbation Studies

Biologically active small molecules are indispensable tools for chemical biologists, serving as "chemical probes" to perturb and study complex biological processes. mdpi.comnih.gov A high-quality chemical probe is a potent, selective, and well-characterized molecule that can be used to modulate the function of a specific protein or pathway in a controlled manner, allowing researchers to investigate its biological role. mdpi.com

If a derivative of this compound is identified through screening to have a potent and specific biological effect, it could serve as the starting point for the development of a chemical probe. The process involves translating a compound-induced phenotype into a well-defined cellular target and mechanism of action. nih.gov This often requires a multidisciplinary approach, including target identification studies (e.g., affinity chromatography, proteomics), medicinal chemistry to improve potency and selectivity, and detailed biological validation. The ability of small molecules to provide temporal and dose-dependent control over their targets is a key advantage for studying dynamic cellular processes. mdpi.com Such a probe could be used to dissect signaling pathways, validate new drug targets, or understand disease mechanisms at a molecular level. nih.gov

Development StageObjectiveKey MethodologiesCriteria for Success
1. Hit IdentificationDiscover a compound with a desired biological phenotype.Phenotypic or Target-based High-Throughput Screening. mdpi.comA reproducible and potent effect in the primary assay.
2. Target DeconvolutionIdentify the specific cellular target(s) of the hit compound.Affinity-based proteomics, genetic interaction screens, computational prediction. mdpi.comConfirmation of a direct physical interaction between the compound and a protein target.
3. SAR &amp; OptimizationImprove potency, selectivity, and physicochemical properties.Medicinal chemistry, synthesis of analogues, iterative testing.Potency in a cellular assay &lt;100 nM; >30-fold selectivity over related targets.
4. Mechanistic StudiesElucidate the compound's precise mechanism of action.Biochemical assays, structural biology (e.g., X-ray crystallography), cell biology experiments.A clear understanding of how the compound modulates its target's function.
5. Probe ValidationDemonstrate utility for studying a biological question in a relevant system.Use in cell culture or model organisms; comparison with a structurally distinct probe or genetic perturbation. mdpi.comThe probe reliably produces a specific biological outcome linked to its target.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chloro-4-phenylphenoxy)acetic acid, and how can regioselectivity be controlled?

  • Methodology : A regioselective halogenation approach can be adapted from analogous phenoxyacetic acid derivatives. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid under controlled conditions achieves regioselectivity . Substituting bromine with chlorine and introducing phenyl groups would require adjusting reaction parameters (e.g., temperature, solvent polarity) to favor substitution at the 2-position. Purification via recrystallization or column chromatography is recommended, with purity verification by HPLC (>97% purity threshold) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify substituent positions. For example, electron-withdrawing groups (e.g., Cl) cause downfield shifts in aromatic protons .
  • X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between aromatic rings and acetic acid groups) and hydrogen-bonding patterns (e.g., R22_2^2(8) dimers) .
  • HPLC/MS : Validate purity and molecular weight using reverse-phase HPLC coupled with mass spectrometry .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

  • Methodology :

  • Solubility : Likely soluble in polar aprotic solvents (e.g., acetonitrile, DMF) based on structural analogs . Test solubility empirically using a gradient of solvents.
  • Storage : Store in airtight containers at 2–8°C under inert gas (N2_2/Ar) to prevent oxidation. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of substituents on the reactivity of this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or similar software to model electron density distributions. Substituents like Cl (electron-withdrawing) and phenyl (electron-donating) influence aromatic ring distortion, as seen in analogs with C–C–C angle deviations up to 121.5° .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization for drug discovery .

Q. What experimental strategies address conflicting toxicity data in in vitro vs. in vivo studies for phenoxyacetic acid derivatives?

  • Methodology :

  • In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic activation and cytotoxicity. Compare results with structurally related compounds like 2,4-D, which shows dose-dependent hepatotoxicity .
  • In Vivo Models : Conduct subchronic rodent studies (28–90 days) with endpoints including serum biomarkers (ALT/AST) and histopathology. Address discrepancies by evaluating bioavailability differences (e.g., plasma protein binding) .

Q. How can hydrogen-bonding motifs in crystalline this compound inform co-crystal engineering for enhanced solubility?

  • Methodology :

  • Crystallography : Identify hydrogen-bond donors/acceptors (e.g., carboxylic acid dimers) using single-crystal X-ray data. Analogous compounds form centrosymmetric dimers via O–H···O interactions .
  • Co-crystal Screening : Co-crystallize with pharmaceutically acceptable co-formers (e.g., nicotinamide) to disrupt dimer formation and improve dissolution rates. Monitor via PXRD and DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-4-phenylphenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-4-phenylphenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.